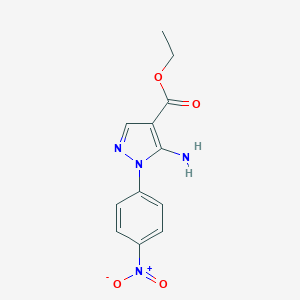

ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-(4-nitrophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4/c1-2-20-12(17)10-7-14-15(11(10)13)8-3-5-9(6-4-8)16(18)19/h3-7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYXMFOQGPEJHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369443 | |

| Record name | ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727756 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16459-35-1 | |

| Record name | ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate: Mechanisms, Protocols, and Key Considerations

An In-depth Technical Guide

Abstract

This technical guide provides a detailed exploration of the synthetic pathway for ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal and materials chemistry. The 5-aminopyrazole scaffold is a privileged structure in drug discovery, known for a wide array of biological activities.[1] This document delineates the most efficient and widely adopted synthetic route, beginning with a discussion of the underlying reaction principles and a step-by-step mechanistic analysis. A comprehensive, field-proven experimental protocol is provided, designed for reproducibility and validation. Furthermore, this guide addresses critical aspects of process optimization, safety, and characterization, tailored for researchers, chemists, and professionals in drug development.

Introduction

The 5-Aminopyrazole Scaffold: A Cornerstone in Medicinal Chemistry

The 5-aminopyrazole core is a vital heterocyclic template that has garnered immense interest due to its extensive applications in the pharmaceutical and agrochemical sectors.[1][2] These compounds are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3] For instance, derivatives of 5-amino-1H-pyrazole-4-carboxamide have recently been developed as potent pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors, highlighting their relevance in modern oncology research.[4] The adaptability of this scaffold allows for diverse substitutions, making it a frequent starting point for the development of novel therapeutic agents.[5]

Profile of the Target Compound

This compound serves as a crucial intermediate for the synthesis of more complex molecules, particularly in the creation of novel dyestuffs and biologically active compounds.[6] The presence of the nitro group offers a reactive handle for further chemical transformations, such as reduction to an amine, enabling the construction of elaborate molecular architectures.

Overview of Synthetic Strategies

The synthesis of 5-aminopyrazoles is well-established, with the most versatile and common method being the condensation reaction between a hydrazine derivative and a three-carbon component containing vicinal electrophilic centers.[1][2] While various precursors can be used, the reaction of a substituted hydrazine with an activated β-cyanovinyl ether, such as ethyl (ethoxymethylene)cyanoacetate (EMCA), provides a direct and high-yielding route to the desired 5-aminopyrazole-4-carboxylate core. This guide will focus on this primary pathway.

The Primary Synthetic Pathway: A Mechanistic Dissection

The most reliable synthesis of this compound involves a one-pot condensation-cyclization reaction between 4-nitrophenylhydrazine and ethyl (ethoxymethylene)cyanoacetate .

Caption: Overall reaction scheme for the synthesis of the target pyrazole.

Reaction Principle and Causality

The reaction proceeds via a sequence of nucleophilic addition followed by an intramolecular cyclization and elimination. This transformation is a classic example of heterocyclic ring formation, driven by the thermodynamic stability of the resulting aromatic pyrazole ring.[3][7]

Causality of Experimental Choices:

-

Reactant Choice: Ethyl (ethoxymethylene)cyanoacetate is an ideal substrate. The ethoxy group acts as an excellent leaving group, and the electron-withdrawing effects of both the nitrile (-CN) and the ester (-COOEt) groups render the β-carbon highly electrophilic and susceptible to nucleophilic attack.

-

Solvent and Catalyst: Ethanol is a common solvent as it readily dissolves the reactants and has a suitable boiling point for reflux conditions. A catalytic amount of a weak acid, such as glacial acetic acid, is often employed. The acid protonates the ethoxy group, making it a better leaving group and accelerating the initial condensation step.[3][7]

Detailed Reaction Mechanism

The mechanism unfolds in a logical, stepwise fashion, which is crucial for understanding potential side reactions and for optimizing the protocol.

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom (-NH₂) of 4-nitrophenylhydrazine on the electron-deficient β-carbon of the ethyl (ethoxymethylene)cyanoacetate.

-

Elimination: This addition is followed by the elimination of an ethanol molecule, forming a hydrazone-like intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This is the key ring-forming step.

-

Tautomerization/Aromatization: The resulting five-membered ring intermediate rapidly tautomerizes to form the stable, aromatic 5-aminopyrazole ring system.

Caption: Stepwise mechanism of 5-aminopyrazole formation.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Materials and Equipment

| Reagents & Materials | Equipment |

| 4-Nitrophenylhydrazine | Round-bottom flask (100 mL) |

| Ethyl (ethoxymethylene)cyanoacetate | Reflux condenser |

| Absolute Ethanol (Reagent Grade) | Magnetic stirrer and hot plate |

| Glacial Acetic Acid | Beakers and graduated cylinders |

| Deionized Water | Buchner funnel and filter flask |

| Ethyl Acetate (for TLC) | Thin Layer Chromatography (TLC) plates |

| Hexane (for TLC) | Rotary evaporator |

| Melting point apparatus |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-nitrophenylhydrazine (e.g., 10.0 mmol, 1.53 g) and absolute ethanol (30 mL).

-

Reagent Addition: Stir the mixture until the hydrazine is mostly dissolved. To this suspension, add ethyl (ethoxymethylene)cyanoacetate (10.5 mmol, 1.78 g) in one portion, followed by 3-4 drops of glacial acetic acid.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85°C) with vigorous stirring.

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every 30-60 minutes.

-

TLC System: A mobile phase of 30% ethyl acetate in 70% hexane is typically effective.

-

Procedure: Spot the starting material (4-nitrophenylhydrazine) and the reaction mixture on a TLC plate. The reaction is complete when the starting hydrazine spot is completely consumed. The product typically appears as a new, more polar spot.

-

-

Reaction Completion: Continue heating at reflux until the TLC analysis indicates the complete consumption of the 4-nitrophenylhydrazine (typically 2-4 hours).

Work-up and Purification

-

Cooling and Precipitation: Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature. A solid precipitate of the product should form. The cooling process can be accelerated by placing the flask in an ice bath.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the product in a vacuum oven or air-dry to a constant weight. The resulting solid is often of high purity. If further purification is needed, recrystallization from ethanol can be performed.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: Compare with literature values.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

FT-IR Spectroscopy: To identify key functional groups (e.g., -NH₂, C=O ester, -NO₂).

-

Mass Spectrometry: To confirm the molecular weight.

Experimental Workflow and Process Considerations

Caption: A visual flowchart of the entire experimental process.

Safety Considerations

-

Hydrazine Derivatives: Phenylhydrazine and its derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood.[7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Flammable Solvents: Ethanol is flammable. Ensure that heating is performed using a heating mantle or a water bath, and keep away from open flames.

Conclusion

The synthesis of this compound via the condensation of 4-nitrophenylhydrazine and ethyl (ethoxymethylene)cyanoacetate is a robust, efficient, and highly reproducible method. The procedure is straightforward, utilizing readily available starting materials and standard laboratory equipment. By understanding the underlying chemical principles and following a validated protocol, researchers can reliably produce this valuable chemical intermediate for further application in drug discovery and materials science.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemhelpasap.com [chemhelpasap.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The functionalization of the pyrazole ring allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a "privileged structure" in drug discovery. This guide provides an in-depth technical overview of a specific pyrazole derivative, ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate. This compound, featuring an electron-withdrawing nitrophenyl group, is of significant interest for its potential biological activities.

This document will delve into the structural characteristics, predicted physicochemical properties, and detailed experimental protocols for the comprehensive characterization of this molecule. The insights provided herein are designed to equip researchers with the foundational knowledge and practical methodologies required to effectively evaluate and utilize this compound in drug discovery and development programs.

Molecular Structure and Synthesis

The molecular structure of this compound is characterized by a central pyrazole ring substituted at key positions. The 4-nitrophenyl group at the N1 position significantly influences the electronic properties of the pyrazole ring. An amino group at the C5 position and an ethyl carboxylate group at the C4 position are crucial for establishing key intermolecular interactions and modulating the molecule's solubility and potential for hydrogen bonding.

Proposed Synthesis Workflow

Caption: Proposed synthesis of the title compound.

Step-by-Step Synthesis Protocol (Adapted)

-

Reaction Setup: In a round-bottom flask, dissolve 4-nitrophenylhydrazine (1 equivalent) and ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in absolute ethanol.

-

Reaction Conditions: The reaction can be catalyzed by a catalytic amount of a base (e.g., triethylamine) or an acid. The mixture is then heated to reflux and stirred for several hours.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified.

-

Purification: Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug candidate is paramount for predicting its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). Below is a summary of the predicted and expected properties of this compound.

Quantitative Data Summary

| Property | Predicted/Estimated Value | Method | Reference |

| Molecular Formula | C₁₂H₁₂N₄O₄ | - | - |

| Molecular Weight | 276.25 g/mol | - | [4] |

| Melting Point | 194-196 °C | Prediction | [5] |

| pKa | 0.43 ± 0.14 | Prediction | [5] |

| logP | ~2.0 - 3.0 | Estimation based on analogs | [4] |

| Aqueous Solubility | Poorly soluble | General observation for similar structures | - |

Note: The melting point and pKa are for the 3-nitrophenyl isomer, which is expected to have similar properties to the 4-nitrophenyl isomer.

Experimental Protocols for Physicochemical Characterization

To provide researchers with the tools to validate the predicted properties and gain a deeper understanding of the compound, the following detailed experimental protocols are provided.

Determination of Partition Coefficient (logP) by Shake-Flask Method

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.

Caption: Shake-flask method for logP determination.

-

Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water and allowing them to separate overnight.

-

Sample Preparation: Prepare a stock solution of the compound in water-saturated n-octanol at a known concentration.

-

Partitioning: In a separatory funnel, add a known volume of the stock solution and a known volume of n-octanol-saturated water.

-

Equilibration: Shake the funnel for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.

-

Phase Separation: Allow the phases to separate completely.

-

Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method like UV-Vis spectroscopy or HPLC.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a key factor influencing drug absorption and bioavailability.

Caption: Protocol for determining aqueous solubility.

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method.

-

Result: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Determination of pKa by UV-Vis Spectrophotometry

The ionization constant (pKa) is crucial as it dictates the charge state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.

Caption: UV-Vis spectrophotometry for pKa determination.

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12).

-

Sample Preparation: Prepare solutions of the compound at a fixed concentration in each of the buffer solutions.

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each solution.

-

Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the buffer.

-

pKa Determination: The resulting plot should be a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

Spectroscopic and Structural Characterization

Predicted Spectral Data

Based on the analysis of structurally related pyrazole derivatives, the following spectral characteristics are anticipated for this compound.

| Technique | Expected Key Signals/Features |

| ¹H NMR | - Singlet for the pyrazole C3-H. - Signals for the ethyl group (triplet and quartet). - Signals in the aromatic region for the 4-nitrophenyl group. - Broad singlet for the NH₂ protons. |

| ¹³C NMR | - Signals for the pyrazole ring carbons. - Signals for the ethyl carboxylate group (carbonyl and aliphatic carbons). - Signals for the carbons of the 4-nitrophenyl group. |

| FT-IR | - N-H stretching vibrations for the amino group. - C=O stretching for the ester group. - N-O stretching for the nitro group. - Aromatic C-H and C=C stretching. |

| Mass Spec | - Molecular ion peak corresponding to the molecular weight of the compound. - Characteristic fragmentation pattern. |

| UV-Vis | - Absorption maxima characteristic of the conjugated pyrazole-nitrophenyl system. |

X-ray Crystallography Insights

While a crystal structure for the title compound is not available, the crystal structure of the closely related ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate provides valuable insights.[3][6] It is expected that the pyrazole ring will be largely planar. The 4-nitrophenyl ring is likely to be twisted out of the plane of the pyrazole ring. Intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the ester is anticipated, which would contribute to the planarity of the pyrazole-amino-carboxylate fragment. Intermolecular hydrogen bonds involving the amino group and the nitro group are also likely to play a significant role in the crystal packing.

Conclusion

This compound is a compound with significant potential in drug discovery due to its pyrazole core and functional group decorations. This guide has provided a comprehensive overview of its predicted physicochemical properties and detailed, actionable protocols for their experimental determination. By following the methodologies outlined herein, researchers can obtain the critical data necessary to advance their understanding of this molecule and effectively integrate it into their research and development pipelines. The combination of predictive insights and robust experimental workflows presented here serves as a valuable resource for the scientific community engaged in the exploration of novel pyrazole-based therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 16459-34-0 CAS MSDS (ETHYL 5-AMINO-1-(3-NITROPHENYL)PYRAZOLE-4-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate CAS number 16459-34-0

An In-Depth Technical Guide to Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate CAS Number: 16459-34-0 (See Note on Isomer Specificity)

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal and materials chemistry. Pyrazole derivatives are recognized as a "privileged scaffold" due to their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This document delves into the synthesis, structural characteristics, spectroscopic profile, and key applications of this molecule, positioning it as a versatile building block for the development of novel chemical entities. The protocols and analyses presented herein are grounded in established chemical principles and supported by authoritative literature, offering researchers a practical and scientifically rigorous resource.

A Note on Isomer Specificity and CAS Number: The provided CAS number, 16459-34-0, is most frequently attributed in chemical databases to the isomeric compound, ethyl 5-amino-1-(3-nitrophenyl )-1H-pyrazole-4-carboxylate.[4][5] This guide will focus on the titled 4-nitrophenyl isomer as requested, drawing upon synthetic and characterization data from this compound and its close structural analogs to provide a robust and relevant technical profile. Researchers should exercise diligence in sourcing and confirming the specific isomer for their application.

Introduction and Strategic Importance

The 5-aminopyrazole core is a cornerstone in modern drug discovery.[3][6] Its unique arrangement of nitrogen atoms allows for multiple points of hydrogen bonding, while the amino and adjacent ester functionalities serve as versatile synthetic handles for molecular elaboration. The introduction of a 1-(4-nitrophenyl) substituent imparts distinct electronic properties, primarily through the strong electron-withdrawing nature of the nitro group.[4] This influences the reactivity of the pyrazole ring and provides a site for further chemical modification (e.g., reduction to an amine), thereby expanding the accessible chemical space for structure-activity relationship (SAR) studies. This compound is not an end-product but a critical intermediate, valued for its potential to be transformed into a diverse array of more complex, biologically active molecules.[4][7][8]

Physicochemical and Structural Properties

The structural integrity and physicochemical properties of the title compound are fundamental to its application. While extensive crystallographic data for the precise 4-nitro isomer is not publicly available, analysis of closely related structures, such as ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, provides critical insights.[1][9][10]

Key Structural Insights:

-

Planarity and Stability: The pyrazole ring, along with its C4-carboxylate and C5-amino substituents, tends to be highly planar. This conformation is significantly stabilized by a strong intramolecular N-H···O hydrogen bond formed between one of the amino protons and the carbonyl oxygen of the ester group.[1][9]

-

Dihedral Angle: The 4-nitrophenyl ring is typically twisted out of the plane of the pyrazole core. In analogous structures, this dihedral angle is significant (e.g., ~54°), which can influence intermolecular packing and receptor binding interactions.[1][10]

-

Intermolecular Interactions: The remaining amino proton and the pyrazole ring nitrogen are available for intermolecular hydrogen bonding, often leading to the formation of one-dimensional chains or tapes in the solid state.[1][9]

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 16459-34-0 (See note on isomerism) | - |

| Molecular Formula | C₁₂H₁₂N₄O₄ | [4] |

| Molecular Weight | 276.25 g/mol | [4] |

| Appearance | Expected to be a yellow to off-white solid | Inferred |

| Melting Point | 194-196 °C (for 3-nitro isomer) | [5] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF, hot ethanol) | Inferred |

Synthesis and Mechanism

The most direct and widely employed route to this class of pyrazoles is the condensation and subsequent cyclization of a substituted hydrazine with an activated cyanoacetate derivative.[6][11] The causality behind this choice lies in the high reliability and modularity of the reaction, allowing for diverse substitutions on the phenyl ring.

Synthetic Pathway and Rationale

The synthesis involves the reaction of 4-nitrophenylhydrazine with ethyl 2-cyano-3-ethoxyacrylate (commonly known as ethyl (ethoxymethylene)cyanoacetate). The ethoxymethylene group serves as an excellent leaving group, and the reaction proceeds via an initial nucleophilic attack by the hydrazine, followed by an intramolecular cyclization and elimination of ethanol to yield the aromatic pyrazole ring. Acetic acid is often used as a solvent and catalyst, as it facilitates both the initial condensation and the final dehydration step.

Caption: Synthetic pathway for the target pyrazole.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method based on established literature procedures for analogous compounds. It must be performed by qualified personnel in a suitable chemical laboratory with appropriate safety precautions.

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenylhydrazine (1.53 g, 10 mmol).

-

Solvent Addition: Add glacial acetic acid (50 mL) to the flask and stir until the hydrazine is fully dissolved.

-

Addition of Second Reactant: To the stirring solution, add ethyl (ethoxymethylene)cyanoacetate (1.69 g, 10 mmol) dropwise over 5 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The disappearance of starting materials and the appearance of a new, lower Rf spot indicates product formation.

-

Workup - Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. A solid precipitate (typically yellow) will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crude product on the filter with copious amounts of cold water (3 x 50 mL) to remove residual acetic acid, followed by a small amount of cold ethanol (20 mL) to remove unreacted starting materials.

-

Drying & Recrystallization: Dry the product in a vacuum oven at 60 °C. For higher purity, the solid can be recrystallized from hot ethanol. The yield is typically in the range of 70-85%.

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound. Each technique provides a piece of the structural puzzle, and together they form a self-validating system of analysis.

Caption: A logical workflow for compound characterization.

Expected Spectroscopic Data

The following table summarizes the expected spectral characteristics based on the compound's structure and data from close analogs.[12][13][14]

Table 2: Summary of Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

|---|---|---|---|

| FT-IR | N-H Stretch (Amino) | 3450 - 3300 cm⁻¹ (two bands) | Asymmetric and symmetric stretching of -NH₂ |

| C-H Stretch (Aromatic) | ~3100 cm⁻¹ | C-H bonds on the phenyl ring | |

| C=O Stretch (Ester) | ~1700 cm⁻¹ | Carbonyl of the ethyl ester | |

| C=N / C=C Stretch | 1620 - 1580 cm⁻¹ | Pyrazole and phenyl ring vibrations | |

| N-O Stretch (Nitro) | 1530 & 1350 cm⁻¹ (two bands) | Asymmetric and symmetric stretching of -NO₂ | |

| ¹H NMR | Ethyl -CH₃ (t) | δ 1.2 - 1.4 ppm | Triplet, J ≈ 7 Hz |

| Ethyl -CH₂ (q) | δ 4.2 - 4.4 ppm | Quartet, J ≈ 7 Hz | |

| Amino -NH₂ (br s) | δ 5.5 - 6.5 ppm | Broad singlet, exchangeable with D₂O | |

| Pyrazole C3-H (s) | δ 7.8 - 8.0 ppm | Singlet, characteristic pyrazole proton | |

| Aromatic H (d) | δ 7.9 - 8.1 ppm | Doublet for protons ortho to the pyrazole | |

| Aromatic H (d) | δ 8.3 - 8.5 ppm | Doublet for protons ortho to the nitro group |

| Mass Spec | [M]⁺ | m/z = 276.08 | Molecular ion peak corresponding to C₁₂H₁₂N₄O₄ |

Reactivity and Applications in R&D

The title compound is a strategic intermediate due to its three primary reactive sites: the 5-amino group, the 4-carboxylate group, and the 4-nitro group. This trifunctional nature allows for selective and sequential modifications to build molecular complexity.

-

Amino Group (C5): As a nucleophile, it readily reacts with electrophiles. It can be acylated, alkylated, or used in condensation reactions to form Schiff bases or build fused heterocyclic rings (e.g., pyrazolo[3,4-d]pyrimidines), which are potent kinase inhibitors.

-

Ester Group (C4): Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other derivatives. This is a common strategy for introducing diversity and modulating pharmacokinetic properties.

-

Nitro Group (Phenyl Ring): Can be readily reduced to an aniline derivative using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This unmasks a new nucleophilic site on the phenyl ring, allowing for a completely different vector of chemical elaboration.

Caption: Key derivatization pathways and target applications.

Safety and Handling

While a specific toxicological profile for this compound is not available, it should be handled with standard laboratory precautions for novel organic compounds.

-

GHS Classification (Predicted): Based on analogs, it may cause skin and serious eye irritation. May also cause respiratory irritation.[15]

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry, well-sealed container away from strong oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery and materials science. Its straightforward synthesis, well-defined structural features, and multiple points for chemical modification make it an ideal starting point for the generation of diverse chemical libraries. The insights and protocols provided in this guide offer researchers a solid foundation for utilizing this versatile building block in their research and development programs.

References

- 1. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate | 16459-34-0 | Benchchem [benchchem.com]

- 5. 16459-34-0 CAS MSDS (ETHYL 5-AMINO-1-(3-NITROPHENYL)PYRAZOLE-4-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. Ethyl 5-amino-1-(4-chloro-2-nitro-phen-yl)-1H-pyrazole-4-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Deep Dive into the Structural Elucidation of Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate: A Technical Guide for Researchers

Introduction

In the landscape of modern medicinal chemistry and drug discovery, pyrazole derivatives stand out as a privileged scaffold, forming the core of numerous biologically active compounds. Their versatile nature allows for a wide range of substitutions, leading to a diverse array of pharmacological activities. This guide focuses on a specific, yet representative, member of this family: ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate. The precise determination of its three-dimensional structure is paramount for understanding its chemical reactivity, potential biological targets, and structure-activity relationships (SAR).

This in-depth technical guide provides a comprehensive walkthrough of the structure elucidation process for this compound. Moving beyond a simple recitation of methods, we will delve into the underlying principles of each analytical technique, the rationale behind experimental choices, and the logical framework for integrating disparate data streams into a cohesive and unambiguous structural assignment. This document is intended for researchers, scientists, and drug development professionals who seek not only to identify a molecule but to fundamentally understand its chemical identity.

Synthetic Pathway: A Gateway to the Target Molecule

The journey to structural elucidation begins with the synthesis of the target compound. The most common and efficient route to 5-aminopyrazole derivatives involves the condensation of a hydrazine with a β-ketonitrile or a related precursor. For our target molecule, a plausible and widely utilized synthetic strategy is the reaction of ethyl 2-cyano-3-ethoxyacrylate with 4-nitrophenylhydrazine.

The mechanism of this reaction is a classic example of a nucleophilic addition-elimination cascade. The hydrazine nitrogen attacks the electron-deficient carbon of the activated alkene, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to yield the aromatic pyrazole ring. The choice of reactants is critical; the 4-nitrophenylhydrazine provides the N-aryl substituent, while the ethyl 2-cyano-3-ethoxyacrylate furnishes the C4-carboxylate and C5-amino functionalities after tautomerization.

Spectroscopic Interrogation: Unveiling the Molecular Architecture

With the purified compound in hand, the next phase involves a multi-pronged spectroscopic analysis. Each technique provides a unique piece of the structural puzzle, and their combined interpretation is the key to a definitive assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and two-dimensional NMR experiments provides a detailed map of the carbon-hydrogen framework and the connectivity of the different functional groups.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms in the molecule. Based on the analysis of structurally similar compounds, the expected ¹H NMR spectrum of the target molecule would exhibit the following key signals:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyrazole C3-H | ~ 7.8 - 8.2 | Singlet (s) | 1H | The lone proton on the pyrazole ring is deshielded by the aromatic system and the adjacent nitrogen atom. |

| Nitrophenyl H (ortho to NO₂) | ~ 8.3 - 8.5 | Doublet (d) | 2H | These protons are strongly deshielded by the electron-withdrawing nitro group. They will appear as a doublet due to coupling with the meta protons. |

| Nitrophenyl H (meta to NO₂) | ~ 7.6 - 7.8 | Doublet (d) | 2H | These protons are less deshielded than the ortho protons and will also appear as a doublet. |

| Amino (-NH₂) | ~ 5.5 - 6.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can vary significantly due to hydrogen bonding and exchange with solvent. The signal is often broad. |

| Ethyl (-OCH₂CH₃) | ~ 4.2 - 4.4 | Quartet (q) | 2H | The methylene protons are adjacent to the ester oxygen and are split into a quartet by the neighboring methyl protons. |

| Ethyl (-OCH₂CH₃) | ~ 1.2 - 1.4 | Triplet (t) | 3H | The methyl protons are split into a triplet by the adjacent methylene protons. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule. The expected chemical shifts are as follows:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Ester Carbonyl (C=O) | ~ 160 - 165 | The carbonyl carbon of the ester group is highly deshielded. |

| Pyrazole C5 | ~ 150 - 155 | This carbon is attached to the amino group and is part of the aromatic pyrazole ring. |

| Nitrophenyl C (ipso to NO₂) | ~ 145 - 150 | The carbon directly attached to the nitro group is significantly deshielded. |

| Pyrazole C3 | ~ 140 - 145 | The carbon bearing the lone proton in the pyrazole ring. |

| Nitrophenyl C (ipso to Pyrazole) | ~ 138 - 142 | The carbon of the phenyl ring attached to the pyrazole nitrogen. |

| Nitrophenyl C (ortho to NO₂) | ~ 125 - 130 | These carbons are deshielded by the nitro group. |

| Nitrophenyl C (meta to NO₂) | ~ 120 - 125 | These carbons are less affected by the nitro group. |

| Pyrazole C4 | ~ 90 - 95 | This carbon is attached to the carboxylate group and is part of the pyrazole ring. |

| Ethyl (-OCH₂CH₃) | ~ 60 - 65 | The methylene carbon of the ethyl group. |

| Ethyl (-OCH₂CH₃) | ~ 14 - 16 | The methyl carbon of the ethyl group. |

2D NMR Spectroscopy: Connecting the Dots

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable.

-

COSY: This experiment reveals proton-proton couplings. For our target molecule, a COSY spectrum would show correlations between the ortho and meta protons on the nitrophenyl ring, and between the methylene and methyl protons of the ethyl group.

-

HSQC: This experiment correlates directly bonded protons and carbons. It would allow for the definitive assignment of each proton signal to its corresponding carbon signal.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

2D NMR Acquisition: Perform COSY and HSQC experiments using standard pulse sequences.

-

Data Processing and Analysis: Process the acquired data using appropriate software to obtain the final spectra for interpretation.

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional moieties.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretching | 3400 - 3200 | Medium-Strong | Amino (-NH₂) |

| C-H Stretching (Aromatic) | 3100 - 3000 | Medium | Pyrazole and Phenyl Rings |

| C-H Stretching (Aliphatic) | 3000 - 2850 | Medium | Ethyl Group |

| C=O Stretching | 1720 - 1700 | Strong | Ester Carbonyl |

| N-O Stretching (Asymmetric) | 1550 - 1500 | Strong | Nitro (-NO₂) |

| C=C and C=N Stretching | 1600 - 1450 | Medium-Strong | Aromatic Rings |

| N-O Stretching (Symmetric) | 1350 - 1300 | Strong | Nitro (-NO₂) |

| C-O Stretching | 1250 - 1150 | Strong | Ester |

Experimental Protocol for FTIR Analysis

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern. For our target molecule, the molecular formula is C₁₂H₁₂N₄O₄, and the calculated monoisotopic mass is 276.0862 g/mol .

Expected Fragmentation Pattern:

Upon ionization in the mass spectrometer, the molecular ion (M⁺˙) will undergo fragmentation. The fragmentation pattern will be influenced by the stability of the resulting fragments. Key expected fragment ions include:

-

Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺

-

Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺

-

Loss of the nitro group (-NO₂): [M - 46]⁺

-

Cleavage of the pyrazole ring: This can lead to a variety of smaller fragments.

-

Fragments corresponding to the 4-nitrophenyl cation: [C₆H₄NO₂]⁺ (m/z 122)

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: Analyze the masses of the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to deduce structural information.

Integrating the Data: A Holistic Approach to Structure Confirmation

The definitive structure of this compound is established by the synergistic integration of all spectroscopic data.

Workflow for Structure Elucidation

Caption: Workflow for the structure elucidation of this compound.

The molecular formula is confirmed by high-resolution mass spectrometry. The presence of the key functional groups (amino, nitro, ester) is unequivocally established by IR spectroscopy. The detailed connectivity and the carbon-hydrogen framework are elucidated through a comprehensive analysis of ¹H, ¹³C, and 2D NMR data. The chemical shifts in the NMR spectra are consistent with the proposed structure, taking into account the electronic effects of the various substituents. For instance, the strong electron-withdrawing nature of the 4-nitrophenyl group is evident in the downfield chemical shifts of the aromatic protons.

Conclusion

The structural elucidation of a novel compound like this compound is a systematic process that relies on the careful application and interpretation of multiple analytical techniques. This guide has outlined a logical and robust workflow, from synthesis to final structure confirmation, emphasizing the importance of a multi-technique approach. By understanding the principles behind each method and by critically evaluating the data they provide, researchers can confidently and accurately determine the structure of new chemical entities, paving the way for further investigation into their chemical and biological properties.

The Pyrazole Ring: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have led to its incorporation into a multitude of clinically successful drugs across a wide range of therapeutic areas. This technical guide provides a comprehensive overview of the biological significance of the pyrazole core, delving into its fundamental properties, its role as a versatile pharmacophore and bioisostere, and its impact on drug design and development. We will explore key FDA-approved drugs, their mechanisms of action, and the structure-activity relationships that underpin their therapeutic efficacy. Furthermore, this guide will provide detailed experimental protocols for the synthesis of pyrazole-containing compounds and offer insights into the future of this remarkable heterocyclic system in the ongoing quest for novel therapeutics.

The Pyrazole Core: Physicochemical Properties and Strategic Advantages in Drug Design

The pyrazole ring is a five-membered aromatic heterocycle with the molecular formula C₃H₄N₂.[1] Its distinct electronic and structural features make it a highly attractive moiety for medicinal chemists.

Key Physicochemical Properties:

-

Aromaticity and Stability: The pyrazole ring possesses six delocalized π-electrons, conferring aromatic character and significant chemical stability.[2] This stability is crucial for a drug molecule to withstand metabolic degradation and maintain its structural integrity in vivo.

-

Hydrogen Bonding Capabilities: The pyrazole ring features both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom).[3][4] This dual functionality allows for versatile interactions with biological targets such as enzymes and receptors, often playing a pivotal role in binding affinity and selectivity.

-

Dipole Moment: The presence of two nitrogen atoms imparts a significant dipole moment to the pyrazole ring, influencing its solubility, membrane permeability, and interactions with polar residues in protein binding pockets.

-

Tunable Lipophilicity: While the parent pyrazole is relatively polar, its lipophilicity can be readily modulated by the introduction of various substituents at its three carbon atoms and one of the nitrogen atoms. This tunability is a key advantage in optimizing the pharmacokinetic profile of a drug candidate.[5]

-

pKa Value: Pyrazole is a weak base with a pKa of approximately 2.5, making it significantly less basic than its isomer, imidazole (pKa ≈ 7.1). This lower basicity can be advantageous in drug design, as it can reduce off-target effects associated with strong basicity and improve oral bioavailability.

These properties collectively contribute to the pyrazole ring's ability to serve as a versatile scaffold that can be tailored to achieve desired pharmacological and pharmacokinetic profiles.

The Pyrazole Ring as a Versatile Pharmacophore: A Multitude of Biological Activities

The pyrazole scaffold is a cornerstone in the design of drugs targeting a diverse array of diseases. Its ability to present substituents in a well-defined three-dimensional space allows for precise interactions with a wide range of biological targets. This has led to the development of pyrazole-containing drugs with anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective activities, among others.[6][7]

Table 1: Selected FDA-Approved Pyrazole-Containing Drugs and their Therapeutic Applications

| Brand Name | Generic Name | Year of Approval (US) | Therapeutic Indication(s) | Mechanism of Action |

| Celebrex® | Celecoxib | 1998 | Osteoarthritis, Rheumatoid Arthritis, Acute Pain | Selective COX-2 Inhibitor |

| Viagra® | Sildenafil | 1998 | Erectile Dysfunction, Pulmonary Arterial Hypertension | Phosphodiesterase 5 (PDE5) Inhibitor |

| Xeljanz® | Tofacitinib | 2012 | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis | Janus Kinase (JAK) Inhibitor |

| Zejula® | Niraparib | 2017 | Ovarian, Fallopian Tube, and Peritoneal Cancer | Poly (ADP-ribose) polymerase (PARP) Inhibitor |

| Balversa™ | Erdafitinib | 2019 | Urothelial Carcinoma | Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibitor |

| Orladeyo® | Berotralstat | 2020 | Hereditary Angioedema | Plasma Kallikrein Inhibitor |

| Verquvo® | Vericiguat | 2021 | Heart Failure | Soluble Guanylate Cyclase (sGC) Stimulator |

| Sunlenca® | Lenacapavir | 2022 | Multidrug-Resistant HIV-1 Infection | HIV-1 Capsid Inhibitor |

| Zavzpret™ | Zavegepant | 2023 | Acute Treatment of Migraine | Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonist |

| Attruby™ | Acoramidis | 2024 | Cardiomyopathy of Transthyretin-Mediated Amyloidosis | Transthyretin Stabilizer |

Case Study: The Pyrazole Ring in Selective COX-2 Inhibition - The Story of Celecoxib

Celecoxib (Celebrex®) is a landmark example of a successful drug centered on a pyrazole scaffold. It is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of inflammation and pain.[8] The selective inhibition of COX-2 over COX-1 is crucial for reducing the gastrointestinal side effects commonly associated with non-selective NSAIDs.[9]

The pyrazole ring in Celecoxib is instrumental to its mechanism of action. The diaryl-substituted pyrazole structure allows the molecule to fit into the larger and more flexible active site of the COX-2 enzyme, while being too bulky to effectively bind to the more constricted active site of COX-1.

Key Interactions of Celecoxib with the COX-2 Active Site:

The sulfonamide moiety of Celecoxib inserts into a hydrophilic side pocket of the COX-2 active site, where it forms hydrogen bonds with key amino acid residues such as Arginine (Arg513) and Histidine (His90).[10] The trifluoromethyl group on the pyrazole ring occupies a hydrophobic pocket, further enhancing binding affinity. The p-tolyl group on the pyrazole ring also engages in hydrophobic interactions within the active site.

Caption: Interaction of Celecoxib with the COX-2 active site.

The Pyrazole Ring as a Bioisostere: A Strategy for Optimizing Drug Properties

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in drug design. The pyrazole ring is an effective bioisostere for a variety of functional groups, most notably the amide bond.[10][11]

Rationale for Pyrazole as an Amide Bioisostere:

-

Metabolic Stability: Amide bonds are susceptible to hydrolysis by proteases in the body, leading to rapid drug clearance. The chemically robust pyrazole ring offers a significant improvement in metabolic stability.[12]

-

Conformational Rigidity: The planar and rigid nature of the pyrazole ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing potency.

-

Improved Physicochemical Properties: Replacing an amide with a pyrazole can modulate a compound's lipophilicity and solubility, which can be fine-tuned to enhance oral bioavailability and other pharmacokinetic parameters.

-

Mimicry of Hydrogen Bonding: The pyrazole ring can mimic the hydrogen bonding pattern of a trans-amide, with one hydrogen bond donor and one acceptor, allowing it to maintain key interactions with the biological target.[9]

A notable example is the development of prolylcarboxypeptidase (PrCP) inhibitors, where a pyrazole was successfully used as a non-classical bioisostere for an amide group, demonstrating the utility of this strategy in overcoming the liabilities of amide-containing compounds.[10]

Experimental Protocols: Synthesis of Pyrazole-Containing Compounds

The synthesis of pyrazole derivatives is well-established, with the Knorr pyrazole synthesis being a classic and widely used method. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Protocol 1: Knorr Pyrazole Synthesis of a Phenylpyrazolone

This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.

Materials:

-

Ethyl benzoylacetate

-

Hydrazine hydrate

-

1-Propanol

-

Glacial acetic acid

-

Water

-

20-mL scintillation vial

-

Hot plate with stirring capability

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

-

Solvent and Catalyst Addition: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the mixture.

-

Heating: Place the vial on a hot plate and heat to approximately 100°C with continuous stirring for 1 hour.

-

Work-up: After the reaction is complete (monitored by TLC), add 10 mL of water to the hot reaction mixture while stirring.

-

Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature with continuous stirring for 30 minutes to facilitate the precipitation of the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry. The pure pyrazolone can be obtained by recrystallization from ethanol.

Caption: Workflow for the Knorr pyrazole synthesis.

Protocol 2: Synthesis of Celecoxib

The industrial synthesis of Celecoxib typically involves a two-step process: a Claisen condensation followed by a cyclocondensation reaction.[12]

Step 1: Claisen Condensation to Synthesize 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

-

In a suitable reactor, charge toluene and sodium hydride.

-

Heat the mixture to 60-65°C with stirring.

-

Simultaneously add 4'-methylacetophenone and ethyl trifluoroacetate dropwise.

-

Maintain the temperature at 60-65°C for 1 hour after the addition is complete.

-

Cool the reaction mixture to 30°C and quench with 15% hydrochloric acid.

-

Separate the organic layer and remove the solvent under reduced pressure to obtain the intermediate dione.

Step 2: Cyclocondensation to Synthesize Celecoxib

-

To a reaction vessel, add the 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione from Step 1, 4-hydrazinylbenzenesulfonamide hydrochloride, and methanol.[12]

-

Heat the mixture to 65°C and stir for 10 hours.[12]

-

Cool the reaction mixture to 25-30°C and remove the solvent under vacuum to yield crude Celecoxib.

-

The crude product can be purified by recrystallization from a suitable solvent system.

Challenges and Future Perspectives

While the pyrazole scaffold has proven to be incredibly valuable in drug discovery, challenges remain. Issues such as poor solubility and bioavailability can sometimes limit the clinical application of pyrazole derivatives.[5] Therefore, ongoing research is focused on developing novel synthetic methodologies to access diverse pyrazole analogues and employing advanced formulation strategies to improve their pharmacokinetic profiles.

The future of pyrazole-based drug discovery is bright. The metabolic stability of the pyrazole ring is a significant advantage that will continue to be exploited.[12] We can anticipate the emergence of more pyrazole-containing drugs in the coming years, particularly in the areas of oncology, immunology, and infectious diseases. The development of pyrazole-based PROTACs (proteolysis-targeting chimeras) and other novel therapeutic modalities also represents an exciting new frontier.[13]

Conclusion

The pyrazole ring is a testament to the power of heterocyclic chemistry in addressing unmet medical needs. Its unique combination of physicochemical properties, synthetic tractability, and diverse biological activities has solidified its status as a privileged scaffold in medicinal chemistry. From blockbuster anti-inflammatory drugs to cutting-edge cancer therapies, the pyrazole core continues to be a rich source of innovation. As our understanding of disease biology deepens and synthetic methodologies advance, the pyrazole scaffold is poised to play an even more significant role in the development of the next generation of life-saving medicines.

References

- 1. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the 4-Nitrophenyl Moiety in the Design and Function of Pyrazole Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone scaffold in medicinal chemistry, featured in numerous FDA-approved therapeutics. Its biological activity, however, is critically dependent on the nature of its substituents. Among these, the 4-nitrophenyl group holds a position of particular significance. This technical guide provides an in-depth analysis of the multifaceted role of the 4-nitrophenyl moiety in pyrazole derivatives. We will dissect its profound influence on the molecule's physicochemical properties, driven by its strong electron-withdrawing nature, and explore how these electronic effects translate into specific, high-affinity interactions with biological targets. Through a detailed examination of structure-activity relationships in anticancer, antimicrobial, and anti-inflammatory agents, this guide illuminates the causal mechanisms by which this substituent drives therapeutic potential. Complete with detailed synthetic and assay protocols, this document serves as a comprehensive resource for researchers aiming to leverage the unique properties of the 4-nitrophenyl pyrazole scaffold in modern drug discovery.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are widely regarded as "privileged scaffolds" in drug discovery.[1][2][3][4] This status is earned due to their metabolic stability and versatile synthetic accessibility, but most importantly, their ability to act as a robust framework for presenting functional groups in precise three-dimensional orientations. This allows for tailored interactions with a wide array of biological targets.

The therapeutic landscape is populated with successful drugs built upon this core, including the COX-2 inhibitor Celecoxib and the JAK inhibitor Ruxolitinib, underscoring the scaffold's clinical relevance.[1][5] The functional diversity and biological activity of pyrazole-based compounds are dictated by the substituents attached to the ring. The strategic introduction of specific moieties can modulate a compound's electronic profile, lipophilicity, and steric properties, thereby fine-tuning its pharmacokinetic and pharmacodynamic behavior. This guide focuses specifically on the 4-nitrophenyl substituent, a group that imparts a unique and potent set of characteristics to the pyrazole core.

Physicochemical Impact of the 4-Nitrophenyl Group

The introduction of a 4-nitrophenyl group onto a pyrazole derivative is not a trivial substitution; it fundamentally alters the electronic and physical nature of the entire molecule. This is primarily due to the potent electron-withdrawing properties of the nitro (-NO₂) group.

Potent Electron-Withdrawing Effects

The nitro group is one of the strongest electron-withdrawing groups used in medicinal chemistry, exerting its influence through two distinct mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached phenyl ring through the sigma bonds.

-

Resonance Effect (-M or -R): The nitro group can delocalize electron density from the phenyl ring onto its oxygen atoms through resonance, as depicted below. This effect is most pronounced when the nitro group is at the para (or ortho) position relative to the point of attachment to the pyrazole scaffold.

This powerful combination results in a significant polarization of the molecule, rendering the phenyl ring electron-deficient and influencing the electronic character of the pyrazole core itself.[6][7] Phenol, for instance, has a pKa of approximately 9.95, while 4-nitrophenol is significantly more acidic with a pKa of 7.15, a direct consequence of the nitro group's ability to stabilize the resulting phenoxide conjugate base.[6]

Caption: Electronic influence of the 4-nitro group.

Impact on the Pyrazole Core and Molecular Interactions

The electron sink created by the 4-nitrophenyl group has profound consequences for the pyrazole's properties and its potential to interact with biological macromolecules.

-

Modulation of Basicity: The pyrazole ring contains a basic nitrogen atom (N2). The electron-withdrawing effect of the 4-nitrophenyl substituent reduces the electron density on this nitrogen, thereby decreasing its basicity (pKb).[8] This can be critical for avoiding unwanted protonation under physiological conditions, which might otherwise hinder a compound's ability to cross cell membranes or fit into a hydrophobic binding pocket.

-

Creation of Interaction Hotspots: The nitro group itself provides potent hydrogen bond accepting capabilities through its two oxygen atoms. Furthermore, the electron-deficient nature of the nitrophenyl ring makes it an excellent partner for π-π stacking interactions, particularly with electron-rich aromatic amino acid residues like tryptophan or tyrosine found in enzyme active sites.[4]

Role in Mediating Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The physicochemical changes induced by the 4-nitrophenyl group directly translate into potent and often specific biological activities. This moiety is not merely a passive structural element but an active pharmacophoric feature.

Enhancing Receptor-Ligand Interactions in Kinase Inhibition

The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[4][9][10] The 4-nitrophenyl group enhances this potential by providing additional anchor points within the ATP-binding pocket of kinases. The bromo and nitrophenyl groups can engage in halogen bonding, pi-stacking, and hydrogen bonding.[9] A SAR study on a series of Aurora A kinase inhibitors revealed that the nitro group was the most optimal substituent for activity compared to hydrogen, methyl, methoxy, or chloro groups.[10]

Caption: Potential binding interactions in a kinase active site.

Application in Anticancer Drug Design

The role of 4-nitrophenyl pyrazoles is particularly prominent in oncology research. Numerous derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[1][5][11]

For example, certain pyrazole-thiadiazole hybrids incorporating a 4-nitrophenyl moiety have been investigated as EGFR inhibitors, a key target in non-small cell lung cancer.[4][12] Other studies have identified 4-nitrophenyl pyrazoles as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle, and Aurora kinases, which are essential for mitosis.[10][11][13]

Table 1: Selected Anticancer Activity of 4-Nitrophenyl Pyrazole Derivatives

| Compound Class | Target / Cell Line | Reported Activity (IC₅₀) | Reference |

| Pyrazolo[4,3-f]quinoline | Aurora A Kinase | 0.16 µM | [10] |

| Pyrazolo[4,3-f]quinoline | HCT116 (Colon Cancer) | 0.39 µM | [10] |

| Pyrazole-Thiadiazole Hybrid | EGFR Kinase | (Docking studies suggest high affinity) | [4][12] |

| Indole-Pyrazole Hybrid | CDK2 | 0.074 - 0.095 µM | [11] |

| Pyrazole Carbaldehyde Deriv. | MCF7 (Breast Cancer) | 0.25 µM | [11] |

Role in Antimicrobial Agents

The 4-nitrophenyl group has also been incorporated into pyrazole derivatives in the search for new antimicrobial agents. Several studies have reported significant antibacterial and antifungal activity.[14][15][16] For instance, certain derivatives have shown high activity against Escherichia coli and Streptococcus epidermidis, with Minimum Inhibitory Concentrations (MICs) as low as 0.25 µg/mL.[16] Another compound demonstrated notable antifungal activity against Aspergillus niger with an MIC of 1 µg/mL.[16]

However, it is crucial to note that the presence of the 4-nitrophenyl group is not a universal panacea for antimicrobial potency. Some studies have reported very low antibacterial activity for certain derivatives, highlighting the importance of the entire molecular architecture in determining the final biological effect.[17][18][19]

Table 2: Selected Antimicrobial Activity of 4-Nitrophenyl Pyrazole Derivatives

| Compound Description | Target Organism | Reported Activity (MIC) | Reference |

| Pyrazole Mannich Base (Cpd 3) | E. coli | 0.25 µg/mL | |

| Pyrazole Mannich Base (Cpd 4) | S. epidermidis | 0.25 µg/mL | |

| Pyrazole Mannich Base (Cpd 2) | A. niger | 1 µg/mL | |

| 3-(4'-nitrophenyl)-4,5-dihydro pyrazole | (Various bacteria) | Very low activity | [17][18] |

Synthetic and Experimental Methodologies

The translation of a chemical concept into a viable drug candidate relies on robust and reproducible experimental protocols. This section provides both a general synthetic workflow and specific, detailed methodologies for the synthesis and evaluation of 4-nitrophenyl pyrazole derivatives.

General Synthesis Workflow

A prevalent and effective method for synthesizing 4-nitrophenyl-substituted pyrazoles (specifically dihydro pyrazoles or pyrazolines) involves the cyclocondensation reaction between a chalcone intermediate and a hydrazine derivative.[15][17] The chalcone is typically prepared via a Claisen-Schmidt condensation between an appropriate ketone and 4-nitrobenzaldehyde.

Caption: General workflow for the synthesis of 4-nitrophenyl pyrazoles.

Detailed Experimental Protocol: Synthesis of 1-aryl-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one (Chalcone Intermediate)

This protocol is adapted from a reported synthesis of N-acetyl pyrazole precursors.[15]

Objective: To synthesize the chalcone intermediate required for pyrazole ring formation.

Materials:

-

5-(4-nitrophenyl)furan-2-carbaldehyde

-

Substituted acetophenone (e.g., 4-chloroacetophenone)

-

Methanol (MeOH)

-

Dimethylformamide (DMF)

-

40% Sodium Hydroxide (NaOH) solution

Procedure:

-

In a suitable flask, dissolve 5-(4-nitrophenyl)furan-2-carbaldehyde (1.0 eq) in a solvent mixture of methanol and DMF (e.g., 15 mL + 5 mL).

-

Add the substituted acetophenone (1.0 eq) to the solution.

-

While stirring, add 40% NaOH solution dropwise (e.g., 1 mL) to make the reaction mixture alkaline.

-

Stir the reaction mixture vigorously at room temperature for 20-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

The solid product will precipitate. Isolate the product by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

-

Dry the product and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure chalcone.

-

Characterize the product using FTIR, ¹H-NMR, and Mass Spectrometry.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general framework for assessing the inhibitory activity of a synthesized compound against a target kinase, based on common methodologies like the ADP-Glo™ assay.[20]

Objective: To determine the IC₅₀ value of a 4-nitrophenyl pyrazole derivative against a specific protein kinase.

Materials:

-

Recombinant human kinase enzyme

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Synthesized inhibitor compound (dissolved in DMSO)

-

Kinase reaction buffer (containing MgCl₂, DTT, etc.)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well microplates

-

Multichannel pipettes

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Perform serial dilutions of the inhibitor compound in DMSO, then further dilute in kinase buffer to achieve the desired final assay concentrations (typically from 10 µM to 0.1 nM). Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).

-

Kinase Reaction: a. To the wells of the microplate, add the kinase buffer. b. Add the serially diluted inhibitor compound or DMSO control. c. Add the substrate/ATP mix. d. Initiate the reaction by adding the kinase enzyme to all wells except the background control. e. Incubate the plate at the optimal temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).

-

Signal Detection (ADP-Glo™ Workflow): a. Stop the kinase reaction by adding ADP-Glo™ Reagent. This depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Read the luminescence on a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.

-

Data Analysis: a. Subtract the background reading from all wells. b. Normalize the data, setting the DMSO control as 100% activity and a potent known inhibitor as 0% activity. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Outlook

The 4-nitrophenyl group is a powerful and versatile substituent in the design of pyrazole-based bioactive molecules. Its role extends far beyond that of a simple structural placeholder. Through its potent electron-withdrawing effects, it modulates the physicochemical properties of the pyrazole core, enhancing its drug-like characteristics. Furthermore, it actively participates in high-affinity binding to biological targets, particularly protein kinases, through a combination of hydrogen bonding and π-stacking interactions. This has established 4-nitrophenyl pyrazoles as a highly promising class of compounds in anticancer research.

Future research in this area could explore several exciting avenues:

-

Prodrug Strategies: The nitro group is susceptible to metabolic reduction in vivo to form amino or hydroxylamino groups. This bio-reductive activation could be harnessed to design tumor-targeted prodrugs that are selectively activated in the hypoxic environment of solid tumors.

-

Bioisosteric Replacement: Investigating bioisosteres for the nitro group, such as cyano (-CN) or sulfone (-SO₂R) groups, could lead to derivatives with improved pharmacokinetic profiles or reduced potential for toxicity while retaining the desired electronic properties.

-

Exploration of New Targets: While kinase inhibition is a major application, the unique electronic and binding properties conferred by the 4-nitrophenyl group could be leveraged to design inhibitors for other enzyme classes or to disrupt challenging protein-protein interactions.

References

- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 2. academicstrive.com [academicstrive.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjpbcs.com [rjpbcs.com]

- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. researchgate.net [researchgate.net]

- 16. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.aip.org [pubs.aip.org]

- 18. pubs.aip.org [pubs.aip.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

Whitepaper: Unlocking the Therapeutic Potential of Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

A Technical Guide for Strategic Research and Development

Executive Summary